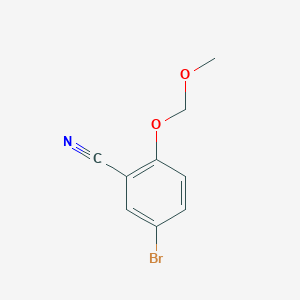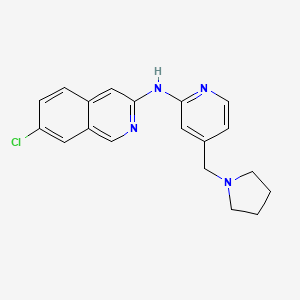
7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
- Microwave Accelerated Reactions : The use of microwave-accelerated reactions in synthesizing isoquinolines, including derivatives similar to 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine, has been reported. These reactions involve palladium-catalyzed amination and lead to the formation of various substituted isoquinolines in good yields (Prabakaran, Manivel, & Khan, 2010).
- B-Raf Kinase Inhibition : Research has described the synthesis of isoquinoline derivatives as inhibitors of B-Raf kinase. This includes methods for creating isoquinoline compounds through reactions like palladium-catalyzed Negishi coupling (Denni-Dischert et al., 2006).
Chemical Reactions and Derivatives
- Dehydrogenation of Isoquinolines : Studies have explored the dehydrogenation of pyrrolidinyl-substituted isoquinolines. This process can result in the loss of the pyrrolidine substituent, demonstrating the reactivity and transformation potential of such compounds (Mahboobi et al., 1994).
- Redox-Annulations with Cyclic Amines : Research on redox-annulations involving cyclic amines like pyrrolidine and tetrahydroisoquinoline has been conducted. These reactions can lead to the formation of ring-fused pyrrolines and pyrroles, indicating the versatility of these compounds in chemical synthesis (Kang, Richers, Sawicki, & Seidel, 2015).
Biochemical and Pharmaceutical Research
- Synthesis of Luminescent Complexes : The synthesis of luminescent platinum(II) complexes using ligands related to isoquinoline has been reported. These complexes have potential applications in photophysics and bioimaging due to their emissive properties in fluid at room temperature (Vezzu et al., 2011).
- Anti-Malarial Activity of Analogs : Compounds structurally related to 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine have been synthesized and evaluated for their antiplasmodial activity against malaria. This showcases the potential of such compounds in developing new anti-malarial drugs (Beagley et al., 2003).
Eigenschaften
IUPAC Name |
7-chloro-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c20-17-4-3-15-11-19(22-12-16(15)10-17)23-18-9-14(5-6-21-18)13-24-7-1-2-8-24/h3-6,9-12H,1-2,7-8,13H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZBPEQJWFSYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NC=C2)NC3=NC=C4C=C(C=CC4=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659618 | |
| Record name | 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine | |
CAS RN |
1204701-70-1 | |
| Record name | 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


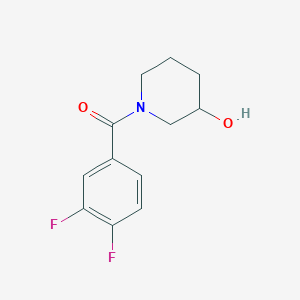
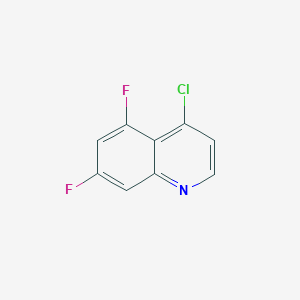
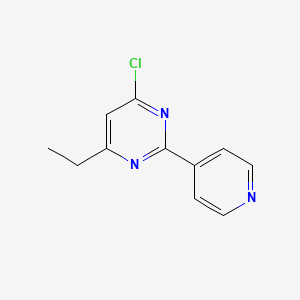
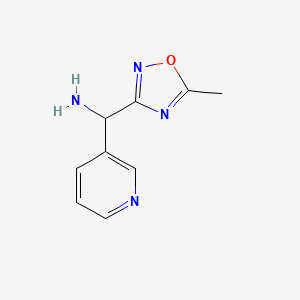
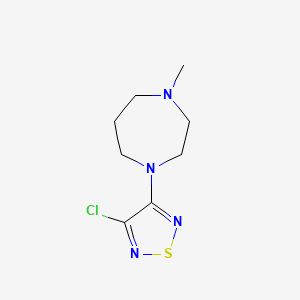
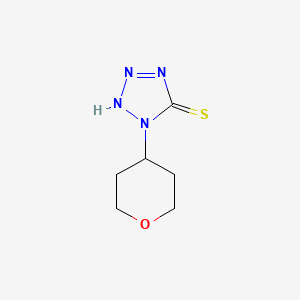
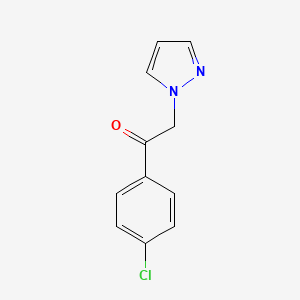
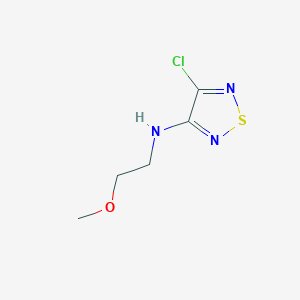
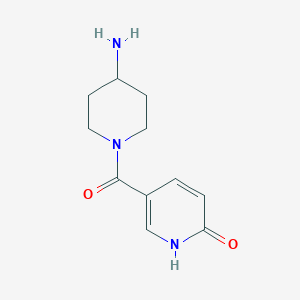
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)

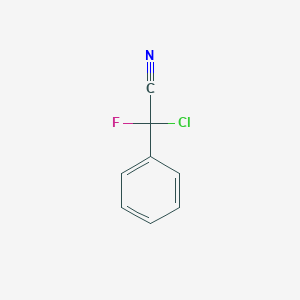
![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
